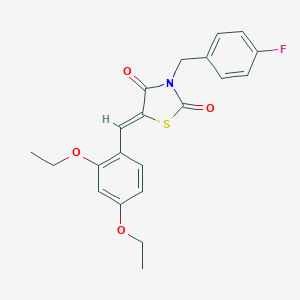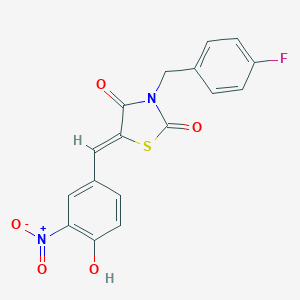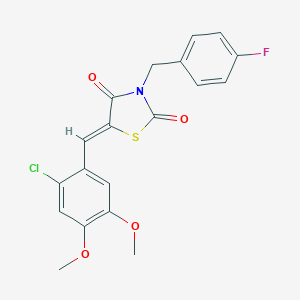![molecular formula C21H16N2O3 B302250 N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as MBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBN is a derivative of naphthofuran, a type of organic compound that has been extensively studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and are involved in tumor invasion and metastasis. By inhibiting MMP activity, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could potentially prevent the spread of cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a multi-targeted agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have activity against various enzymes and signaling pathways, which could make it a useful tool for studying complex biological processes. However, one limitation of using N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide research. One area of interest is the development of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be studied for its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Overall, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown great potential in various scientific research applications and could be a valuable tool for studying complex biological processes.
Méthodes De Synthèse
The synthesis of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The first step involves the preparation of 3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. These two compounds are then combined in the presence of a catalyst to form N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The yield of N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by optimizing the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have anti-angiogenic properties, which could make it a potential treatment for diseases such as diabetic retinopathy and age-related macular degeneration.
Propriétés
Nom du produit |
N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C21H16N2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-25-16-7-4-5-14(11-16)13-22-23-21(24)20-12-18-17-8-3-2-6-15(17)9-10-19(18)26-20/h2-13H,1H3,(H,23,24)/b22-13+ |
Clé InChI |
VMUHEHOEJBIYEY-LPYMAVHISA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)

